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Compound of Interest

Compound Name: 7-bromo-5-nitro-1H-indazole

Cat. No.: B1270210

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological significance of 7-bromo-5-nitro-1H-indazole, a heterocyclic compound
of interest in medicinal chemistry and drug discovery.

Core Chemical Properties

7-bromo-5-nitro-1H-indazole is a substituted indazole with the molecular formula
CsH4BrNsO2.[1] Its chemical structure features a bicyclic system composed of a benzene ring
fused to a pyrazole ring, with a bromine atom at position 7 and a nitro group at position 5. The
presence of these functional groups is expected to significantly influence its chemical reactivity
and biological activity.

Quantitative Data Summary
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Property Value Source

Molecular Formula C7H4BrNsO:2 [1]

Molecular Weight 242.03 g/mol [1]

CAS Number 685109-10-8 [1]

Melting Point 260-261 °C

Appearance Expected to be a solid N/A

Purity Commercially available up to o
>97%

XLogP3 2.5 (2]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 7-bromo-5-nitro-1H-
indazole is not readily available in published literature, a plausible synthetic route can be
devised based on established methods for the preparation of substituted indazoles. A common
strategy involves the cyclization of appropriately substituted o-toluidine derivatives.

Proposed Experimental Protocol: Synthesis of
Substituted Nitroindazoles

A general and adaptable method for the synthesis of nitroindazoles involves the nitrosation and
subsequent ring closure of substituted 2-methylacetanilides.[3] This approach offers high yields
and is suitable for commercial production.[3]

Step 1: Acetylation of the corresponding 2-methyl-nitroaniline. The starting material, a
substituted o-toluidine, is reacted with an excess of glacial acetic acid and acetic anhydride to
form the corresponding 2-methylacetanilide.[3]

Step 2: Nitrosation and Ring Closure. To the reaction mixture containing the 2-
methylacetanilide, an alkali metal nitrite, such as sodium nitrite, is added.[3] This initiates the
nitrosation of the acetylated amino group, followed by an intramolecular cyclization to form the
indazole ring. The reaction is typically carried out at a temperature above 50°C.[3]
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This one-step process is efficient as it does not necessitate the use of an inert organic solvent
or an alkali metal alkanoate.[3]

A visual representation of a general synthetic workflow for substituted indazoles is provided
below.

General Synthesis Workflow for Substituted Indazoles
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Click to download full resolution via product page

Caption: General workflow for the synthesis of substituted indazoles.

Spectral Properties (Predicted)

Detailed, experimentally obtained spectral data for 7-bromo-5-nitro-1H-indazole are not
publicly available. However, the expected spectral characteristics can be inferred from the
analysis of the parent 1H-indazole and similarly substituted derivatives.

'H NMR Spectroscopy

The *H NMR spectrum of 1H-indazole in DMSO-de shows distinct signals for the aromatic
protons.[4] For 7-bromo-5-nitro-1H-indazole, the aromatic region is expected to be simpler
due to substitution. The proton at position 3 of the pyrazole ring would likely appear as a
singlet. The protons on the benzene ring at positions 4 and 6 would likely appear as doublets,
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with their chemical shifts influenced by the electron-withdrawing effects of the nitro group and
the bromine atom. The N-H proton of the pyrazole ring is expected to be a broad singlet at a
downfield chemical shift.

3C NMR Spectroscopy

The 13C NMR spectrum will show seven distinct carbon signals. The chemical shifts of the
carbons in the benzene ring will be significantly affected by the bromo and nitro substituents.
Carbons directly attached to these electron-withdrawing groups (C5 and C7) will be shifted
downfield.

IR Spectroscopy

The infrared (IR) spectrum is expected to show characteristic absorption bands for the N-H
stretching of the indazole ring (around 3100-3400 cm~1). Strong characteristic peaks for the
asymmetric and symmetric stretching of the nitro group (NO2) are anticipated around 1500-
1560 cm~1 and 1300-1370 cm~1, respectively. Aromatic C-H and C=C stretching vibrations will
also be present in their typical regions.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M*) corresponding to the molecular
weight of 242.03. A characteristic isotopic pattern for a bromine-containing compound (M* and
M++2 peaks in approximately a 1:1 ratio) will be a key feature for structural confirmation.

Potential Biological and Medicinal Significance

Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to
their wide range of biological activities.[5] Various substituted indazoles have been investigated
for their potential as:

Anticancer agents[6]

Anti-inflammatory drugs|6]

Antimicrobial agents[7]

Inhibitors of various enzymes, such as nitric oxide synthase (NOS)[8]
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Specifically, nitro-substituted indazoles have demonstrated significant biological activities. For
instance, 7-nitroindazole is a known inhibitor of nitric oxide synthase.[8] The introduction of a
bromine atom at the 7-position and a nitro group at the 5-position in the indazole scaffold of 7-
bromo-5-nitro-1H-indazole suggests that this compound could be a valuable candidate for
screening in various drug discovery programs, particularly in the development of novel enzyme
inhibitors or as a building block for more complex therapeutic agents. The compound is listed
as a protein degrader building block by some chemical suppliers, indicating its potential utility in
the development of PROTACSs and related targeted protein degradation technologies.[1]

Conclusion

7-bromo-5-nitro-1H-indazole is a halogenated and nitrated heterocyclic compound with
potential applications in medicinal chemistry and drug development. While detailed
experimental data is limited in the public domain, its synthesis can be approached through
established methodologies for substituted indazoles. Its structural features suggest a high
potential for biological activity, making it an interesting target for further investigation by
researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 7-bromo-5-nitro-1H-
indazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270210#7-bromo-5-nitro-1h-indazole-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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